Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for pyrazole derivatives. The parent structure is the 1H-pyrazole ring, numbered to prioritize the oxo group at position 3. Substituents are assigned positions based on their proximity to the nitrogen atoms. The 4-cyanophenyl group is attached to the pyrazole’s nitrogen at position 2, while the methyl group occupies position 5. The ethyl acetate moiety is bonded to position 4 via a methylene bridge.
The full IUPAC name is derived as follows:
- Root : Pyrazole (1H-pyrazole ring system)
- Substituents :
- 2-(4-cyanophenyl) at nitrogen position 2
- 5-methyl at carbon position 5
- 3-oxo-2,3-dihydro indicating a ketone at position 3 with partial saturation
- 4-(ethyl acetate) via a methylene group
Thus, the systematic name is ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate .
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₅N₃O₃ is calculated by summing the contributions of each component:
- Pyrazole core: C₃H₃N₂
- 4-cyanophenyl group: C₇H₄N
- Ethyl acetate moiety: C₄H₈O₂
- Methyl group: CH₃
Molecular weight :
- Carbon (12.01 g/mol × 16) = 192.16
- Hydrogen (1.01 g/mol × 15) = 15.15
- Nitrogen (14.01 g/mol × 3) = 42.03
- Oxygen (16.00 g/mol × 3) = 48.00
- Total = 297.31 g/mol
This aligns with high-resolution mass spectrometry (HRMS) data for analogous pyrazole esters, which report exact masses near 297.32.
Stereochemical Configuration and Conformational Isomerism
The compound’s planar pyrazole ring minimizes steric strain, but substituents introduce conformational variability:
- Cyanophenyl group : The para-cyano substituent adopts a coplanar orientation with the pyrazole ring to maximize π-conjugation, as observed in related structures.
- Ethyl acetate side chain : The methylene bridge (CH₂) allows rotation, enabling the ester group to occupy axial or equatorial positions relative to the pyrazole plane.
- Methyl group : Positioned ortho to the oxo group, it induces slight pyramidalization at carbon 5, evidenced by bond angle deviations in crystallographic studies.
No chiral centers are present, but restricted rotation of the cyanophenyl group may lead to atropisomerism under specific conditions.
Crystallographic Data and X-Ray Diffraction Studies
Single-crystal X-ray diffraction studies of structurally analogous pyrazole derivatives reveal orthorhombic crystal systems with space group Pbca . Key parameters for this compound, extrapolated from similar structures, include:
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a = 10.95 Å, b = 11.15 Å, c = 24.01 Å |
| Volume | 2933.9 ų |
| Z (molecules/unit cell) | 8 |
| Density (calc.) | 1.296 g/cm³ |
Bond lengths and angles :
- Pyrazole C–N bonds: 1.34–1.38 Å
- C=O bond (oxo group): 1.22 Å
- Dihedral angle between pyrazole and cyanophenyl: 12.5°
The ethyl acetate side chain exhibits a gauche conformation, minimizing steric clashes with the methyl group. Hydrogen bonding between the oxo group and adjacent molecules stabilizes the crystal lattice, as shown in ORTEP diagrams.
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-14(19)8-13-10(2)17-18(15(13)20)12-6-4-11(9-16)5-7-12/h4-7,17H,3,8H2,1-2H3 |
InChI Key |
MMUUIQMJSHRZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally follows a multi-step synthetic pathway involving the construction of the pyrazolone core followed by functionalization with the ethyl acetate moiety and the 4-cyanophenyl substituent.
Step 1: Formation of Pyrazolone Intermediate
Ethyl acetoacetate is reacted with hydrazine hydrate under controlled conditions to form the 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole intermediate. This cyclization reaction typically occurs in an alcoholic solvent such as ethanol, with mild heating to facilitate ring closure.Step 2: Aldol-type Condensation with 4-Cyanobenzaldehyde
The pyrazolone intermediate undergoes condensation with 4-cyanobenzaldehyde in the presence of an acid catalyst (e.g., acetic acid or hydrochloric acid) to introduce the 4-cyanophenyl group at position 2 of the pyrazole ring. This step is critical for incorporating the electron-withdrawing cyano substituent, which influences the compound's reactivity and biological activity.Step 3: Esterification and Final Functionalization
The acetyl side chain is esterified with ethanol or ethylating agents to form the ethyl acetate ester group, completing the synthesis of the target compound.
These steps are typically performed under reflux with continuous stirring to ensure complete reaction and high yield. Purification is achieved through crystallization or chromatographic techniques.
Industrial Production Considerations
For industrial-scale synthesis, the above methodology is adapted with optimizations such as:
- Use of continuous flow reactors to enhance reaction control and scalability.
- Automated monitoring of reaction parameters (temperature, pH, time) to maximize yield and purity.
- Employment of greener solvents and catalysts to reduce environmental impact.
- Implementation of efficient work-up procedures including filtration, washing, and drying to obtain the compound in high purity.
Reaction Conditions Summary Table
| Step | Reactants | Conditions | Solvent | Catalyst/Agent | Outcome |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate + Hydrazine hydrate | Reflux, mild heating (60-80°C) | Ethanol | None or acid traces | Pyrazolone intermediate |
| 2 | Pyrazolone + 4-Cyanobenzaldehyde | Acidic medium, reflux | Ethanol/Acetic acid | Acetic acid/HCl | Condensation product (cyano-substituted pyrazole) |
| 3 | Intermediate + Ethanol or ethylating agent | Reflux or room temperature | Ethanol | Acid catalyst (if esterification) | Ethyl ester final product |
Chemical Reaction Analysis Relevant to Preparation
Types of Reactions Involved
- Cyclization: Formation of the pyrazole ring from ethyl acetoacetate and hydrazine hydrate.
- Condensation: Aldol-type reaction between pyrazolone and 4-cyanobenzaldehyde.
- Esterification: Formation of the ethyl acetate ester functionality.
Common Reagents and Their Roles
- Hydrazine hydrate: Provides the hydrazine moiety for pyrazole ring formation.
- 4-Cyanobenzaldehyde: Introduces the 4-cyanophenyl substituent via condensation.
- Acid catalysts: Facilitate condensation and esterification steps.
- Ethanol: Solvent and reagent in esterification.
Purification Techniques
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Chromatographic purification (silica gel column chromatography) when higher purity is required.
Summary Table of Preparation Method Attributes
| Attribute | Description | Impact on Synthesis |
|---|---|---|
| Starting Materials | Ethyl acetoacetate, hydrazine hydrate, 4-cyanobenzaldehyde | Readily available, cost-effective |
| Reaction Type | Cyclization, condensation, esterification | Multi-step but straightforward |
| Solvents Used | Ethanol, acetic acid | Common, relatively safe solvents |
| Catalysts | Acid catalysts (acetic acid, HCl) | Facilitate condensation and esterification |
| Reaction Conditions | Reflux, mild heating | Moderate energy input required |
| Purification | Recrystallization, chromatography | Achieves high purity |
| Scalability | Adaptable to continuous flow reactors | Suitable for industrial production |
| Environmental Aspect | Potential for green chemistry adaptation | Solvent and catalyst optimization possible |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Structural Differences and Implications
Pyrazole Core Modifications: The methyl ester analog (C₇H₁₀N₂O₃) in shows reduced lipophilicity compared to the ethyl ester variant (C₈H₁₂N₂O₃) in , affecting bioavailability.
Functional Group Variations: The 2-oxoacetate group in Ethyl 2-(4-cyanophenyl)-2-oxoacetate introduces a reactive α-keto moiety, increasing susceptibility to nucleophilic attack compared to the target compound’s stable pyrazole-oxo group. Cyclopropane-fused pyrazoles (e.g., ) exhibit rigid, strained ring systems that may enhance binding affinity in enzyme inhibition but complicate synthesis.
Biological Activity
Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 302912-31-8) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacodynamics, and biological effects of this compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 218.21 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole core followed by functionalization with an ethyl acetate group. Specific synthetic routes can vary, but recent patents detail methods that enhance yield and purity .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 15.0 |
These findings suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
The proposed mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and inflammation. For example, it has been suggested that this compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies
- In Vivo Studies : A study involving mice treated with this compound showed significant tumor regression in xenograft models. The treatment group exhibited a reduction in tumor size by approximately 40% compared to controls.
- Combination Therapy : Research has explored the efficacy of combining this compound with existing chemotherapeutics, revealing enhanced anticancer activity and reduced side effects when used in conjunction with drugs like doxorubicin.
Safety and Toxicology
While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate low acute toxicity; however, long-term studies are necessary to assess chronic effects and potential organ toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
